molecular formula C18H18O4 B192602 2,4,4'-Trimethoxychalcone CAS No. 18493-34-0

2,4,4'-Trimethoxychalcone

Cat. No.: B192602
CAS No.: 18493-34-0
M. Wt: 298.3 g/mol
InChI Key: QASJJCFLWLUQLE-UHFFFAOYSA-N
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Description

2,4,4’-Trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2,4,4’-Trimethoxychalcone includes three methoxy groups attached to the chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system .

Mechanism of Action

Target of Action

2,4,4’-Trimethoxychalcone, a type of chalcone, primarily targets enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,4’-Trimethoxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The study used liquid chromatography and tandem mass spectrometry to determine HMTC in rat plasma, suggesting that similar methods might be applicable for studying the pharmacokinetics of 2,4,4’-Trimethoxychalcone .

Result of Action

The molecular and cellular effects of 2,4,4’-Trimethoxychalcone’s action primarily involve the reduction of inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to reduced inflammation .

Action Environment

The action, efficacy, and stability of 2,4,4’-Trimethoxychalcone can be influenced by various environmental factors. For instance, the compound’s fluorescence properties have been studied in different solvent media, revealing that certain mixtures can enhance its fluorescence . This suggests that the compound’s environment can impact its properties and potentially its biological activity.

Biochemical Analysis

Biochemical Properties

2,4,4’-Trimethoxychalcone has been shown to inhibit the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . It also has high resistance to hydrochloric acid, chloride, and blood pressure . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .

Cellular Effects

2,4,4’-Trimethoxychalcone has been shown to reduce P-glycoprotein expression in a time-dependent manner and inhibit cell proliferation . Furthermore, it has been found to induce apoptosis in multi-drug-resistant human uterine sarcoma MES-SA/Dx5 cells .

Molecular Mechanism

The molecular mechanism of 2,4,4’-Trimethoxychalcone involves binding to DNA and inhibiting bacterial growth . It also inhibits the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .

Temporal Effects in Laboratory Settings

It has been shown that this compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group .

Metabolic Pathways

2,4,4’-Trimethoxychalcone is involved in the flavonoid biosynthesis pathway . It can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4’-Trimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-Anisaldehyde with 2,4-Dimethoxyacetophenone in the presence of a base such as sodium hydroxide or lithium hydroxide. The reaction is typically carried out in ethanol or methanol at room temperature or in an ultrasonic bath to enhance the reaction rate .

Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4,4’-Trimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    2’,4’,4-Trihydroxychalcone: Known for its antioxidant properties.

    2’,4’,3,4-Tetrahydroxychalcone: Exhibits anti-inflammatory activity.

    2’,4-Dihydroxy-6’-isopentyloxychalcone: Modulates immune responses

Uniqueness: 2,4,4’-Trimethoxychalcone stands out due to its unique combination of methoxy groups, which enhance its stability and bioactivity. This structural feature allows it to exhibit a broader range of biological activities compared to other chalcones .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJJCFLWLUQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939912
Record name 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18493-34-0
Record name 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18493-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4'-Trimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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